4-Bromo-N-propyl-3-(trifluoromethyl)benzenesulfonamide
Overview
Description
4-Bromo-N-propyl-3-(trifluoromethyl)benzenesulfonamide, commonly known as 4-Bromo-PTFBSA, is an important chemical compound belonging to the group of trifluoromethylbenzenesulfonamides. It has been widely used in synthetic organic chemistry due to its unique properties, such as its ability to act as a nucleophile and electrophile. The structure of 4-Bromo-PTFBSA is comprised of a bromine atom, a propyl group, and a trifluoromethylbenzenesulfonamide group. It is a colorless, odorless solid at room temperature, and is insoluble in water.
Scientific Research Applications
Photodynamic Therapy Potential
- Application in Photodynamic Therapy : A study by Pişkin et al. (2020) highlights the use of a compound similar to 4-Bromo-N-propyl-3-(trifluoromethyl)benzenesulfonamide in photodynamic therapy. The zinc(II) phthalocyanine substituted with benzenesulfonamide derivatives showed promising properties as a photosensitizer, which is crucial for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Synthetic Methods and Applications
Catalyst-Free Bromoamidation : Yu et al. (2015) developed a catalyst-free, metal-free bromoamidation method for unactivated olefins using compounds including 4-(Trifluoromethyl)benzenesulfonamide. This methodology has applications in both cyclic and aliphatic olefins (Yu, Chen, Cheng, & Yeung, 2015).
Novel Photophysicochemical Properties : Öncül et al. (2021) synthesized new zinc(II) phthalocyanine with benzenesulfonamide derivative substituents. This study highlights the potential of these compounds in photocatalytic applications, which is a significant area of research in chemistry (Öncül, Öztürk, & Pişkin, 2021).
Crystal Structure Analysis
- Isostructural Crystals Study : Gelbrich et al. (2012) analyzed the isostructural crystals of various N-phenylbenzenesulfonamides, including compounds structurally related to 4-Bromo-N-propyl-3-(trifluoromethyl)benzenesulfonamide. This study contributes to understanding the crystal structures of these compounds, which can inform their applications in scientific research (Gelbrich, Threlfall, & Hursthouse, 2012).
properties
IUPAC Name |
4-bromo-N-propyl-3-(trifluoromethyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF3NO2S/c1-2-5-15-18(16,17)7-3-4-9(11)8(6-7)10(12,13)14/h3-4,6,15H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBYZTDECVPGIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674398 | |
Record name | 4-Bromo-N-propyl-3-(trifluoromethyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-propyl-3-(trifluoromethyl)benzenesulfonamide | |
CAS RN |
1020253-00-2 | |
Record name | 4-Bromo-N-propyl-3-(trifluoromethyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.